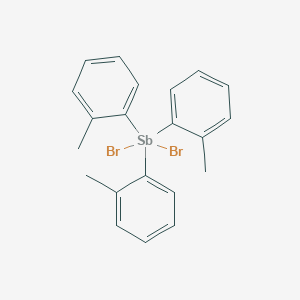
Dibromotris(2-methylphenyl)-lambda~5~-stibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromotris(2-methylphenyl)-lambda~5~-stibane is an organoantimony compound characterized by the presence of two bromine atoms and three 2-methylphenyl groups attached to a central antimony atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibromotris(2-methylphenyl)-lambda~5~-stibane typically involves the reaction of antimony trichloride with 2-methylphenyl magnesium bromide in an inert atmosphere. The reaction proceeds as follows:
SbCl3+3C6H4CH3MgBr→Sb(C6H4CH3)3+3MgClBr
The resulting tris(2-methylphenyl)stibane is then treated with bromine to yield this compound:
Sb(C6H4CH3)3+2Br2→SbBr2(C6H4CH3)3
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Dibromotris(2-methylphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it back to lower oxidation state antimony compounds.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Dibromotris(2-methylphenyl)-lambda~5~-stibane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of Dibromotris(2-methylphenyl)-lambda~5~-stibane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its bromine atoms and phenyl groups contribute to its reactivity and ability to interact with biological molecules.
Comparison with Similar Compounds
Tris(2-methylphenyl)stibane: Lacks the bromine atoms, resulting in different reactivity and applications.
Dichlorotris(2-methylphenyl)-lambda~5~-stibane: Contains chlorine instead of bromine, leading to variations in chemical behavior.
Triphenylstibane: Similar structure but with phenyl groups instead of 2-methylphenyl groups, affecting its properties and uses.
Uniqueness: Dibromotris(2-methylphenyl)-lambda~5~-stibane is unique due to the presence of bromine atoms, which enhance its reactivity and potential applications in various fields. Its specific structure allows for distinct interactions with other molecules, making it valuable in research and industrial applications.
Properties
CAS No. |
61184-32-5 |
|---|---|
Molecular Formula |
C21H21Br2Sb |
Molecular Weight |
555.0 g/mol |
IUPAC Name |
dibromo-tris(2-methylphenyl)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2BrH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
ZKZAZZRKUGBIRJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1[Sb](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















